Cas no 1804457-24-6 (4-Cyano-2-(trifluoromethoxy)mandelic acid)

4-Cyano-2-(trifluoromethoxy)mandelic acid 化学的及び物理的性質
名前と識別子
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- 4-Cyano-2-(trifluoromethoxy)mandelic acid
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- インチ: 1S/C10H6F3NO4/c11-10(12,13)18-7-3-5(4-14)1-2-6(7)8(15)9(16)17/h1-3,8,15H,(H,16,17)
- InChIKey: NNQHNXOSWSJPSZ-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C#N)C=CC=1C(C(=O)O)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 362
- XLogP3: 1.7
- トポロジー分子極性表面積: 90.6
4-Cyano-2-(trifluoromethoxy)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024120-500mg |
4-Cyano-2-(trifluoromethoxy)mandelic acid |
1804457-24-6 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015024120-1g |
4-Cyano-2-(trifluoromethoxy)mandelic acid |
1804457-24-6 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
Alichem | A015024120-250mg |
4-Cyano-2-(trifluoromethoxy)mandelic acid |
1804457-24-6 | 97% | 250mg |
489.60 USD | 2021-06-18 |
4-Cyano-2-(trifluoromethoxy)mandelic acid 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
4-Cyano-2-(trifluoromethoxy)mandelic acidに関する追加情報
4-Cyano-2-(Trifluoromethoxy)Mandelic Acid: A Comprehensive Overview
4-Cyano-2-(trifluoromethoxy)mandelic acid (CAS No. 1804457-24-6) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of mandelic acid, which is a naturally occurring alpha-hydroxy acid found in various plants. The introduction of the cyano group and the trifluoromethoxy group into the mandelic acid framework has opened up new avenues for its application in drug discovery and material science.
The structure of 4-cyano-2-(trifluoromethoxy)mandelic acid is characterized by its unique functional groups. The cyano group (-CN) at the 4-position of the benzene ring introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Meanwhile, the trifluoromethoxy group (-OCF3) at the 2-position contributes to increased lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications. Recent studies have demonstrated that these substituents can significantly enhance the compound's bioavailability and pharmacokinetic properties.
From a synthetic perspective, 4-cyano-2-(trifluoromethoxy)mandelic acid is typically prepared through a multi-step process involving nucleophilic aromatic substitution and oxidation reactions. The synthesis begins with the preparation of a suitable aromatic precursor, followed by the introduction of the cyano and trifluoromethoxy groups at specific positions. The final step involves oxidation to convert the precursor into the desired mandelic acid derivative. This synthesis pathway has been optimized in recent years to improve yield and reduce environmental impact.
One of the most promising applications of 4-cyano-2-(trifluoromethoxy)mandelic acid lies in its potential as a lead compound for drug development. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research, with early results indicating potential anti-tumor properties.
In terms of material science, 4-cyano-2-(trifluoromethoxy)mandelic acid has been investigated for its role in creating advanced materials with tailored properties. Its unique functional groups make it suitable for use in polymer synthesis, where it can impart enhanced mechanical strength and thermal stability to materials. Furthermore, its application in nanotechnology has been explored, with researchers examining its potential as a building block for constructing nanostructured materials with applications in electronics and energy storage.
Recent advancements in computational chemistry have also shed light on the molecular mechanisms underlying the activity of 4-cyano-2-(trifluoromethoxy)mandelic acid. Through molecular docking studies, scientists have identified key interactions between this compound and various biological targets, such as enzymes and receptors. These insights have paved the way for rational drug design strategies aimed at improving the compound's efficacy and selectivity.
In conclusion, 4-cyano-2-(trifluoromethoxy)mandelic acid (CAS No. 1804457-24-6) represents a versatile platform for exploring new chemical entities with diverse applications. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in advancing science and technology.
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